N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
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Overview
Description
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZENESULFONAMIDE is a complex organic compound that features a unique triazolothiadiazole moiety.
Preparation Methods
The synthesis of N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . It also interacts with DNA and proteins, disrupting cellular processes in cancer cells and microorganisms .
Comparison with Similar Compounds
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZENESULFONAMIDE is unique due to its triazolothiadiazole moiety, which imparts distinct biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have different fusion patterns but also show significant biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another set of isomers with distinct properties.
The uniqueness of N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZENESULFONAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N5O2S2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H13N5O2S2/c22-25(23,14-4-2-1-3-5-14)18-10-12-6-8-13(9-7-12)15-20-21-11-17-19-16(21)24-15/h1-9,11,18H,10H2 |
InChI Key |
WMMFHAQTSQHGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
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